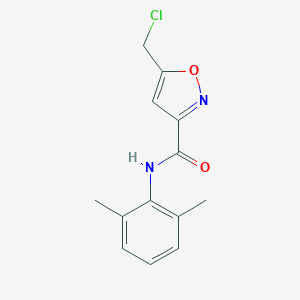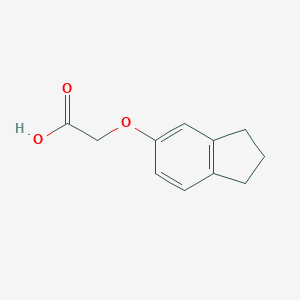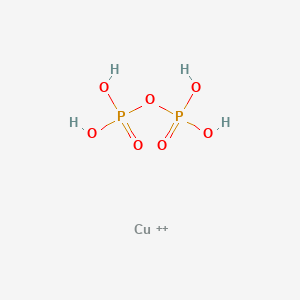
Pyrophosphoric acid, copper salt
説明
Pyrophosphoric acid, copper salt, also known as Copper Pyrophosphate, is mainly used for cyanide-free electroplating . It is the main salt for supplying copper ions in the plating solution . It is suitable for the copper bottom layer of the decorative protective layer and the local anti-seepage carbon coating of the carburized parts . It is a light blue solid and insoluble in water .
Molecular Structure Analysis
Pyrophosphoric acid, also known as diphosphoric acid, is the inorganic compound with the formula H4P2O7 . The copper atom has a radius of 128 pm and a Van der Waals radius of 186 pm .
Physical And Chemical Properties Analysis
Pyrophosphoric Acid’s molecular weight is 177.98 g/mol . Its melting point is 71.5 °C . It is soluble in water . The anhydrous acid crystallizes in two polymorphs, which melt at 54.3 and 71.5 °C .
科学的研究の応用
1. Electrochemical Determination of Pyrophosphate
- Application Summary: Pyrophosphoric acid, copper salt is used in an electrochemical method for the determination of pyrophosphate ions (PPi). This method is based on the competitive coordination of Cu (II) ion to a nanofilm of cysteine (Cys) and dissolved PPi .
- Methods of Application: Cys is immobilized on the surface of a gold electrode by self-assembly. The Cys-modified gold electrode is loaded with Cu (II) ion which is released from the surface on addition of a sample containing PPi .
- Results or Outcomes: The sensor shows an unprecedented electrochemical response to PPi, and the reduction peak currents is linearly related to the logarithm of the concentration of PPi in the 100 nM to 10 mM range (with an R 2 or 0.982). The limit of detection is 10 nM which is lower than the detection limits hitherto reported for PPi .
2. Antimicrobial Applications
- Application Summary: Copper nanoparticles, which can be produced using Pyrophosphoric acid, copper salt, are presented as an alternative to rising antibiotic resistance .
- Methods of Application: The green biosynthesis of copper nanoparticles using biomaterials is considered a very promising trend for future biotechnology and medical applications .
- Results or Outcomes: Copper nanoparticles have been shown to have broad-spectrum antimicrobial properties, making them effective against bacterial, fungal, and viral infections .
3. Detection of Pyrophosphate and Alkaline Phosphatase
- Application Summary: Pyrophosphoric acid, copper salt is used in the detection of pyrophosphate and alkaline phosphatase .
- Methods of Application: PolyT single strand DNA is used as templates to synthesize fluorescent copper nanoparticles. The coordination effect of pyrophosphoric acid on Cu 2+ inhibits the generation of fluorescence. Afterwards, the addition of alkaline phosphatase into hydrolyze pyrophosphoric acid results in the release of Cu 2+, whereby the fluorescence .
- Results or Outcomes: This method allows for the detection of pyrophosphate and alkaline phosphatase .
4. Copper Electroplating
- Application Summary: Pyrophosphoric acid, copper salt is used in the preparation of baths for copper electroplating of microwave components .
- Methods of Application: The principles of copper deposition from pyrophosphate electrolytes have been explained. A method of preparation of plating bath from basic constituents has been described .
- Results or Outcomes: By using optimum values of anode: cathode area, pH, temperature, and a cathode current density, bright, adherent copper electroplates were deposited on electroless copper plated substrates employed in microwave components .
5. Production of Detergents and Cleaning Agents
- Application Summary: Pyrophosphoric acid is commonly used as a pH adjuster in the production of detergents and cleaning agents .
- Methods of Application: The acid is added to the detergent or cleaning agent formulation to adjust the pH to the desired level .
- Results or Outcomes: The use of pyrophosphoric acid helps to optimize the cleaning efficiency of the product .
6. Synthesis of Pharmaceuticals
- Application Summary: Pyrophosphoric acid is used in the synthesis of pharmaceuticals .
- Methods of Application: The acid can act as a catalyst in certain chemical reactions involved in the synthesis of pharmaceutical compounds .
- Results or Outcomes: The use of pyrophosphoric acid can improve the efficiency and yield of the pharmaceutical synthesis process .
7. Catalyst in Chemical Reactions
- Application Summary: Copper-based nanoparticles, which can be produced using Pyrophosphoric acid, copper salt, are used as catalysts for various chemical reactions .
- Methods of Application: The nanoparticles are synthesized using a variety of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave and solgel methods .
- Results or Outcomes: The use of copper-based nanoparticles as catalysts offers a viable alternative to the traditionally employed palladium catalysts .
8. Manufacturing of Ceramics and Glass
- Application Summary: Pyrophosphoric acid is used in the manufacturing of ceramics and glass .
- Methods of Application: The acid is used in the formulation of the raw materials used in the manufacturing process .
- Results or Outcomes: The use of pyrophosphoric acid helps to optimize the properties of the final product .
9. Component of Polyphosphoric Acid
- Application Summary: Pyrophosphoric acid is a component of polyphosphoric acid, an important source of phosphoric acid .
- Methods of Application: The acid is used in the preparation of polyphosphoric acid, which is used in a variety of industrial applications .
- Results or Outcomes: The use of pyrophosphoric acid in the preparation of polyphosphoric acid helps to improve the efficiency of the process .
Safety And Hazards
将来の方向性
The principles of copper deposition from pyrophosphoric electrolytes have been explained . Based on these principles, a method of preparation of plating bath from basic constituents has been described . It was found that copper pyrophosphate is precipitated from solutions of copper sulfate and potassium pyrophosphate at a pH of 5.0 . This could be a potential area for future research and development.
特性
IUPAC Name |
copper;phosphono dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAYGBGVLEKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4O7P2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pyrophosphoric acid, copper salt | |
CAS RN |
10102-90-6 | |
| Record name | Copper(II) pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



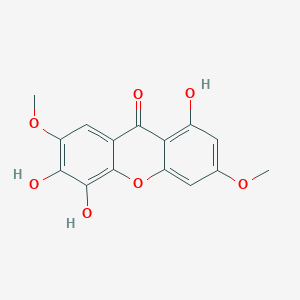
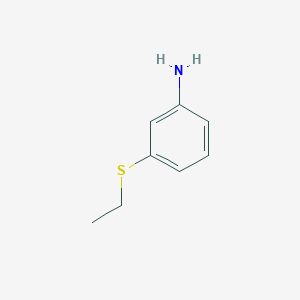
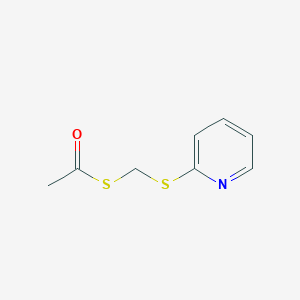
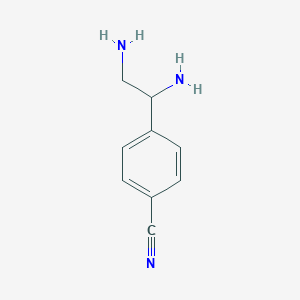
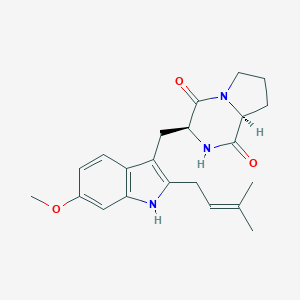
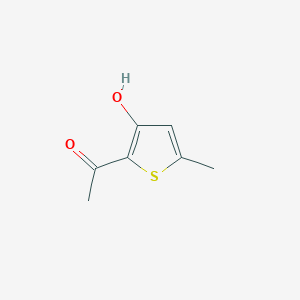
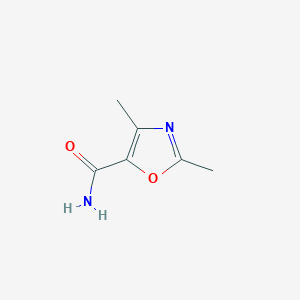
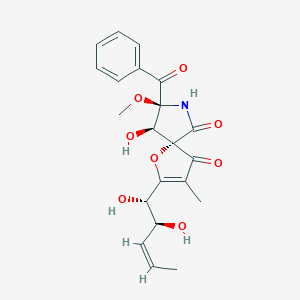
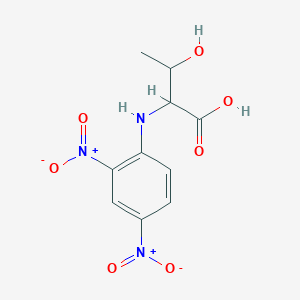
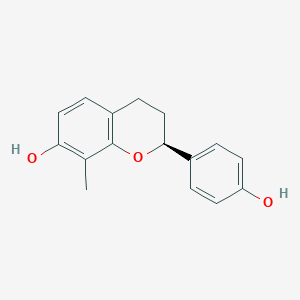
![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

